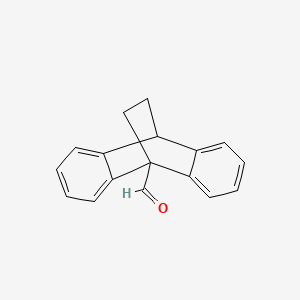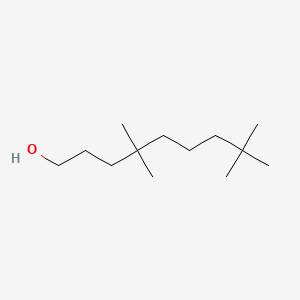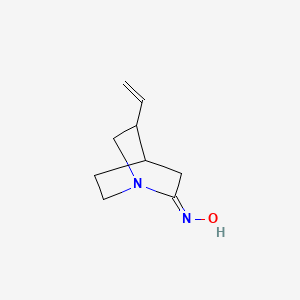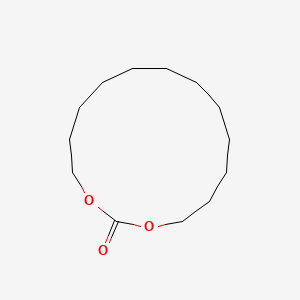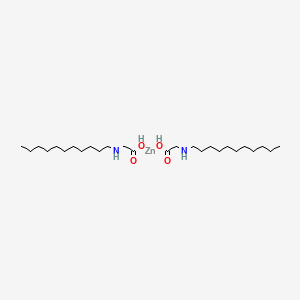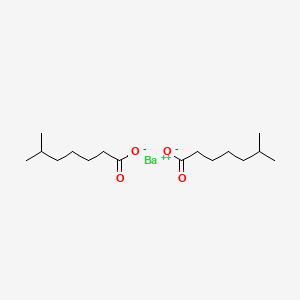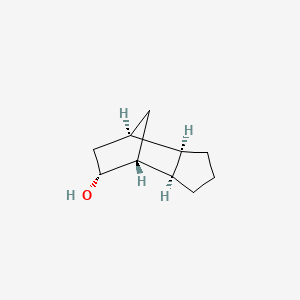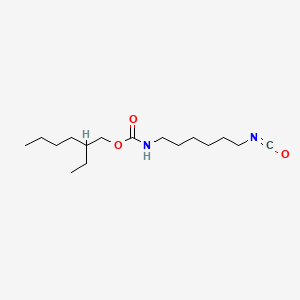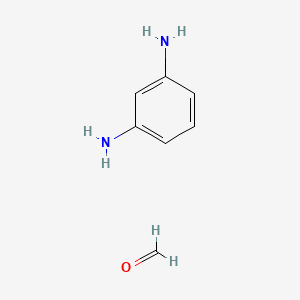
Benzene-1,3-diamine;formaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3-diamine;formaldehyde is a compound formed by the reaction of benzene-1,3-diamine (also known as m-phenylenediamine) with formaldehyde. This compound is significant in various chemical and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-diamine;formaldehyde typically involves the condensation reaction between benzene-1,3-diamine and formaldehyde. The reaction is usually carried out in an aqueous or alcoholic medium under acidic or basic conditions. The reaction can be represented as follows:
C6H4(NH2)2+CH2O→C6H4(NHCH2NH2)2
In industrial settings, the reaction conditions are optimized to ensure high yield and purity of the product. The reaction is often conducted at elevated temperatures and pressures to accelerate the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,3-diamine;formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene-1,3-diamine;formaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of dyes, polymers, and resins.
Wirkmechanismus
The mechanism by which benzene-1,3-diamine;formaldehyde exerts its effects involves the interaction of its amino groups with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2-diamine (o-phenylenediamine): Similar structure but different reactivity due to the position of the amino groups.
Benzene-1,4-diamine (p-phenylenediamine): Another isomer with distinct chemical properties.
Formaldehyde derivatives: Compounds formed by the reaction of formaldehyde with other diamines.
Uniqueness
Benzene-1,3-diamine;formaldehyde is unique due to the specific positioning of the amino groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.
Eigenschaften
CAS-Nummer |
71888-85-2 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
benzene-1,3-diamine;formaldehyde |
InChI |
InChI=1S/C6H8N2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4H,7-8H2;1H2 |
InChI-Schlüssel |
RDTQAXDFKJDIST-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C1=CC(=CC(=C1)N)N |
Verwandte CAS-Nummern |
26936-95-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





